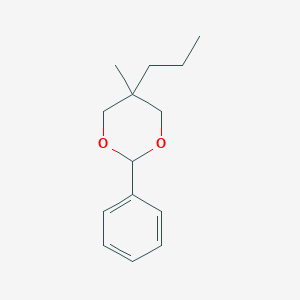
5-Methyl-2-phenyl-5-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methyl-2-phenyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of insecticides and anti-foaming agents.
Mechanism of Action
The mechanism by which 5-Methyl-2-phenyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-phenyl-5-propyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions.
Properties
CAS No. |
41277-91-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-methyl-2-phenyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-3-9-14(2)10-15-13(16-11-14)12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 |
InChI Key |
CCCPRXFUVJKNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC(OC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















